Superior Antiproliferative Potency Against Tumor-Repopulating Cells (TRCs) Relative to Tazarotene
WYC-209 demonstrates superior inhibition of malignant murine melanoma tumor-repopulating cell (TRC) proliferation compared to the clinically approved retinoid Tazarotene. In a 5-day proliferation assay using B16-F1 TRCs cultured in 3D soft fibrin gels, WYC-209 exhibited an IC50 of 0.19 μM, whereas Tazarotene showed substantially weaker activity [1]. Direct statistical comparison at 10 μM on day 5 yielded a p-value < 1.1×10⁻⁷ between WYC-209 and Tazarotene treatment groups [2].
| Evidence Dimension | TRC proliferation inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.19 μM (190 nM) |
| Comparator Or Baseline | Tazarotene: IC50 substantially higher; statistical difference at 10 μM: p < 1.1×10⁻⁷ |
| Quantified Difference | WYC-209 IC50 = 0.19 μM; Tazarotene potency significantly weaker with p < 1.1×10⁻⁷ at 10 μM |
| Conditions | B16-F1 murine melanoma TRCs; 3D soft fibrin gel culture; MTT assay; 5-day treatment |
Why This Matters
The 0.19 μM IC50 against TRCs, which are known to resist conventional chemotherapy, defines a potency threshold that generic retinoids cannot achieve, making WYC-209 the preferred selection for studies targeting cancer stem-like cell populations.
- [1] Chen J, Cao X, An Q, Zhang Y, Li K, Yao W, et al. Inhibition of cancer stem cell like cells by a synthetic retinoid. Nat Commun. 2018 Apr 11;9(1):1406. View Source
- [2] Nature Communications. Figure 2: IC50 comparison of WYC-209 and Tazarotene. p < 1.1e−7 between WYC-209 10 μM and Tazarotene 10 μM on day 5. Nat Commun. 2018;9:1406. View Source
